N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide
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Description
N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is found in various bioactive molecules . .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit cytotoxic activities
Biochemical Pathways
Without specific studies on this compound, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been shown to affect various biochemical pathways . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to exhibit various biological activities . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit cytotoxic activities .
Biological Activity
N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide is a complex compound that incorporates a triazolo-pyridazine core known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H16N6O2S, with a molecular weight of 392.44 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H16N6O2S |
Molecular Weight | 392.44 g/mol |
Purity | ≥ 95% |
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar triazolo-pyridazine structures have demonstrated interactions with various biological targets:
- Inhibition of Kinases : Many triazole derivatives inhibit protein kinases involved in cell signaling pathways, which can affect cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial strains and fungi by disrupting cellular processes.
- Anticancer Properties : The potential to induce apoptosis in cancer cells has been noted in related compounds.
Biological Activity
Research surrounding the biological activity of triazole derivatives indicates several promising applications:
Antimicrobial Activity
Compounds related to this compound have exhibited significant antimicrobial properties. For instance:
- Study Findings : A study reported that triazole derivatives displayed moderate to high activity against Gram-positive and Gram-negative bacteria .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 31.25 μg/mL |
Escherichia coli | 15.62 μg/mL |
Anticancer Activity
Research has indicated that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines:
- Mechanism : These compounds may exert their effects through the inhibition of specific kinases or by inducing oxidative stress within cancer cells.
- Case Studies : In vitro studies have shown that some derivatives lead to significant reductions in cell viability in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent analogs of this compound:
Properties
IUPAC Name |
N-[2-oxo-2-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(11-21-19(27)13-4-2-1-3-5-13)20-10-17-23-22-16-7-6-15(24-25(16)17)14-8-9-28-12-14/h1-9,12H,10-11H2,(H,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDGGYQSENZVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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